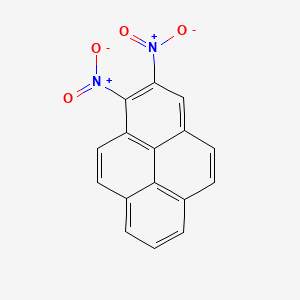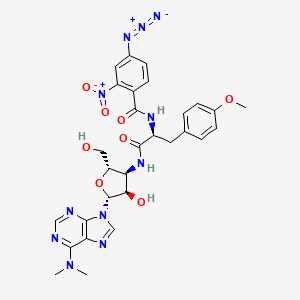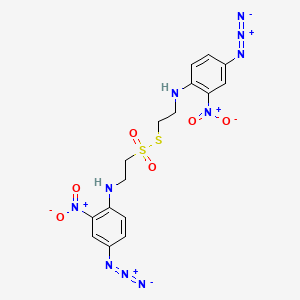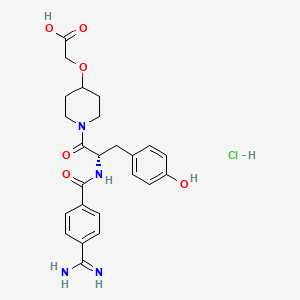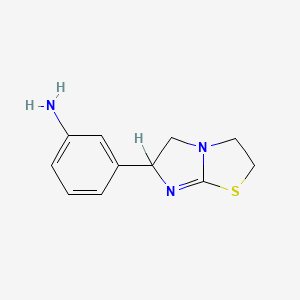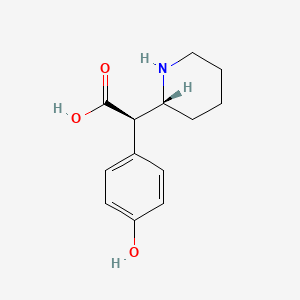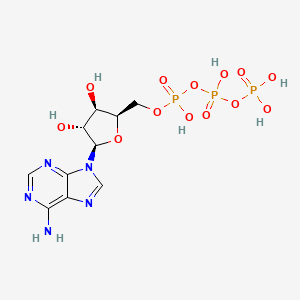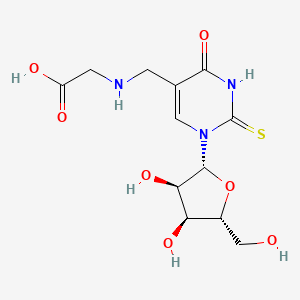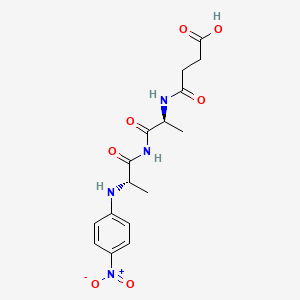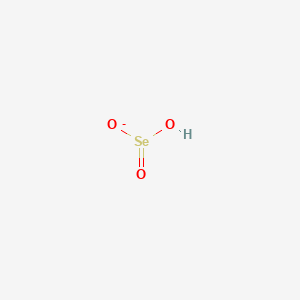
Hydrogen Selenite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogenselenite is a selenium oxoanion. It is a conjugate base of a selenous acid. It is a conjugate acid of a selenite(2-).
Applications De Recherche Scientifique
Antitumor Effects
Hydrogen selenite exhibits significant antitumor effects. Its involvement in oxidation and reduction mechanisms leads to the production of reactive metabolites like hydrogen selenide and methylselenol, which induce cytotoxicity in cancer cells. Notably, these effects are enhanced when combined with chemotherapy and radiation therapy, suggesting potential for advanced cancer treatment (Kim, Choi, Park, & Chung, 2021).
Antioxidant Properties
Hydrogen selenite interacts with hydrogen sulfide to form products with antioxidant properties. These products scavenge superoxide-derived radicals and can react with DNA. They also influence cardiovascular homeostasis, indicating a role in managing oxidative stress and related pathologies (Grman et al., 2019).
Prevention of Cataracts
In a study on rats, hydrogen saline was found to prevent selenite-induced cataracts, suggesting a protective role against oxidative damage in the eye. This is attributed to the maintenance of antioxidant enzymes and inhibition of lipid peroxidation (Yang, Yan, & Ding, 2013).
Reductive Stress and Cell Autophagy
Hydrogen selenide, a product of hydrogen selenite metabolism, induces reductive stress and activates cell autophagy in cancer cells. This process is critical in the anti-cancer mechanism of selenite (Pan et al., 2019).
Selenite-Induced Toxicity in Plants
Selenite enhances the selenium nutrition level in crops but can be toxic in excess. Studies on peanut seedlings showed that selenite toxicity is mitigated by activating antioxidant enzymes and mediating the ascorbate-glutathione cycle, indicating a complex antioxidative response to selenite in plants (Wang, Zhang, Lai, & Wu, 2016).
Propriétés
Numéro CAS |
20638-10-2 |
|---|---|
Nom du produit |
Hydrogen Selenite |
Formule moléculaire |
HO3Se- |
Poids moléculaire |
127.98 g/mol |
Nom IUPAC |
hydrogen selenite |
InChI |
InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3)/p-1 |
Clé InChI |
MCAHWIHFGHIESP-UHFFFAOYSA-M |
SMILES |
O[Se](=O)[O-] |
SMILES canonique |
O[Se](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



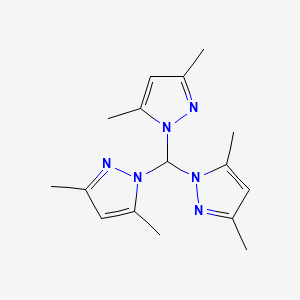
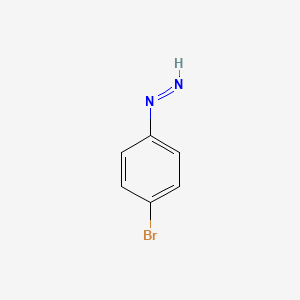
![N-[3-(1-azepanylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1228935.png)
![N-[2-[1-(3,5-dimethyl-1-piperidinyl)-1-oxopropan-2-yl]oxyphenyl]acetamide](/img/structure/B1228937.png)
![1-phenylspiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione](/img/structure/B1228938.png)
